[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Description
[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylpiperidine moiety, a methoxyphenyl group, and a hydroxyethylpiperazine unit, making it an interesting subject for research and development.
Properties
IUPAC Name |
[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O4/c1-30-21-6-7-23(31-20-8-10-26(11-9-20)19-4-2-3-5-19)22(18-21)24(29)27-14-12-25(13-15-27)16-17-28/h6-7,18-20,28H,2-5,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFKICDSOMYXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopentylpiperidine derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the hydroxyethylpiperazine unit under controlled conditions, such as using a suitable base and solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction cascades, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to cetylpyridinium chloride and domiphen bromide, [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its combination of cyclopentylpiperidine, methoxyphenyl, and hydroxyethylpiperazine units sets it apart from these similar compounds, potentially offering novel applications and mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
